N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, fluorophenyl, and trifluoromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl and trifluoromethoxyphenyl groups, and subsequent coupling reactions. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl and Trifluoromethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications, including:
Medicinal Chemistry: This compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: Researchers may investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-chlorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
- N-({1-[(4-bromophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
Uniqueness
N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of the fluorophenyl and trifluoromethoxyphenyl groups, which can impart distinct chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F4N4O4/c23-15-1-3-17(4-2-15)29-21(33)30-11-9-14(10-12-30)13-27-19(31)20(32)28-16-5-7-18(8-6-16)34-22(24,25)26/h1-8,14H,9-13H2,(H,27,31)(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQGCYAMHDGCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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